N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide
Description
The compound N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide is a benzamide derivative featuring a tetrahydroquinoline core modified with a methanesulfonyl group at the 1-position and a 2-methyl-3-nitro-substituted benzamide moiety at the 7-position.
Properties
IUPAC Name |
2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12-15(6-3-7-16(12)21(23)24)18(22)19-14-9-8-13-5-4-10-20(17(13)11-14)27(2,25)26/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFDQQWQHBONTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aryl amine with a β-ketoester.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated quinoline derivative with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The methyl group on the quinoline ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols.
Major Products Formed
Reduction: Formation of 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-aminobenzamide.
Oxidation: Formation of 2-carboxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, including the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Activity : Compounds 24 and 25 in inhibit CA isoforms, suggesting the target compound’s nitrobenzamide group could be optimized for similar enzymatic interactions. Comparative IC50 studies are needed .
- Synthetic Optimization : The use of directing groups (as in ) or alternative coupling agents (e.g., EDC/HOAt in ) could improve the target’s yield or purity .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and therapeutic applications based on available research findings.
The compound's chemical formula is , with a molecular weight of approximately 390.45 g/mol. Its structure includes a tetrahydroquinoline core with a methanesulfonyl group and a nitro-substituted benzamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₂₂N₂O₅S |
| Molecular Weight | 390.45338 g/mol |
| IUPAC Name | This compound |
| SMILES | COc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction involving an aniline derivative and an aldehyde.
- Methanesulfonyl Group Introduction : The tetrahydroquinoline intermediate is treated with methanesulfonyl chloride in the presence of a base like triethylamine.
- Benzamide Coupling : The final step involves coupling the methanesulfonylated tetrahydroquinoline with 2-methyl-3-nitrobenzoic acid or its derivative under suitable conditions.
Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. Nitro-containing compounds can undergo reduction to form reactive intermediates that bind to DNA and induce cell death. This mechanism is particularly relevant for this compound due to its nitro group .
Anticancer Potential
Studies have shown that derivatives of tetrahydroquinoline exhibit anticancer activity by targeting various cellular pathways involved in tumor growth and survival. The specific interactions of this compound with cancer-related enzymes and receptors warrant further investigation .
Study on Antinociceptive Effects
A study focused on the structure-activity relationship of similar compounds demonstrated that modifications in the tetrahydroquinoline structure can enhance opioid receptor activity. Although not directly studied for this compound, the implications of these findings suggest potential analgesic properties that could be explored in future research .
Inhibition of Enzymatic Activity
Another area of interest is the compound's potential to inhibit enzymes involved in amino acid metabolism. Specifically, it has been suggested that similar compounds may inhibit methionyl-tRNA synthetase, which plays a critical role in protein synthesis across various organisms.
Q & A
Q. Table 1: Key Reaction Conditions for Derivative Synthesis
| Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, EtN, DCM | 85 | 97 | |
| Amide Coupling | HATU, DIPEA, DMF | 78 | 95 | |
| Nitro Reduction | H (1 atm), Pd/C, EtOH | 90 | 98 |
Q. Table 2: In Vitro Bioactivity Profile
| Assay Type | Cell Line/Model | IC (μM) | Mechanism Implicated | Reference |
|---|---|---|---|---|
| Neuroprotection | SH-SY5Y (HO) | 12.5 ± 1.2 | ROS scavenging, Nrf2 pathway | |
| Antiproliferative | HeLa | 8.7 ± 0.9 | Caspase-3 activation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
